molecular formula C29H29N3O4 B1341091 1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 914361-76-5

1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B1341091
CAS No.: 914361-76-5
M. Wt: 483.6 g/mol
InChI Key: SINOYLIIFJJPCM-IZZNHLLZSA-N
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Description

Morpholine Ring Contributions

  • Solubility : The morpholine oxygen enhances water solubility (logP = 1.2) compared to purely hydrocarbon frameworks.
  • Basicity : The tertiary nitrogen (pKa ≈ 7.1) enables protonation under physiological conditions, facilitating membrane permeability.
  • Stereoelectronic Effects : The (2R,6S) configuration directs the pyrimidine-dione group into a bioactive conformation, as observed in kinase inhibitor analogs.

Pyrimidine-2,4-dione System

  • Hydrogen Bonding : The N1–H and C4=O groups participate in three-center hydrogen bonds with protein targets, mimicking natural nucleotide interactions.
  • Aromaticity : Resonance stabilization from the conjugated π-system increases metabolic stability (t₁/₂ > 6 hours in human microsomes).

Structural hybridization leverages the complementary properties of both rings, as evidenced by computational models showing a 12% increase in target-binding affinity compared to non-hybrid analogs.

Functional Group Analysis: Hydroxymethyl, Trityl, and Pyrimidine Dione Moieties

Hydroxymethyl Group (-CH₂OH)

Positioned at C6 of the morpholine ring, this group:

  • Serves as a hydrogen-bond donor (O–H∙∙∙O=C interactions, ΔH = -3.4 kcal/mol).
  • Undergoes enzymatic oxidation to a carboxylic acid in vivo, enabling prodrug strategies.

Trityl (Triphenylmethyl) Group

The trityl group at N4:

  • Acts as a steric shield, protecting the morpholine nitrogen from undesired alkylation.
  • Enhances lipophilicity (π → π stacking with phenylalanine residues).
  • Removable via acidolysis (e.g., 80% acetic acid, 2 hours) without disturbing the chiral centers.

Pyrimidine-2,4-dione

Key features include:

  • Tautomerism : Exists predominantly in the diketo form (99.7% at pH 7.4), favoring interactions with thymidylate synthase active sites.
  • Methyl Substitution : The 5-methyl group prevents unwanted oxidation at C5, improving metabolic stability.
Functional Group Role Key Interactions
Hydroxymethyl H-bond donor, metabolic handle O–H∙∙∙O=C (2.8 Å)
Trityl Steric protection, lipophilicity π–π stacking (ΔG = -4.1 kcal/mol)
Pyrimidine-dione H-bond acceptor, aromaticity N–H∙∙∙O (3.0 Å), C=O∙∙∙H–N (2.9 Å)

This functional synergy enables applications in targeted drug delivery, as demonstrated by analogs showing submicromolar IC₅₀ values against cancer cell lines.

Properties

IUPAC Name

1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-21-17-32(28(35)30-27(21)34)26-19-31(18-25(20-33)36-26)29(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-17,25-26,33H,18-20H2,1H3,(H,30,34,35)/t25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINOYLIIFJJPCM-IZZNHLLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CN(CC(O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2CN(C[C@H](O2)CO)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a synthetic compound with significant potential in biomedical research. This article reviews its biological activity, particularly in the context of cancer treatment, and summarizes relevant studies and findings.

  • Molecular Formula: C29H29N3O4
  • Molecular Weight: 483.6 g/mol
  • CAS Number: 914361-76-5

This compound acts primarily as a small molecule inhibitor targeting specific proteins involved in cancer cell proliferation. Its structure allows it to interact with various biological pathways, leading to anti-cancer effects.

Anticancer Properties

Recent studies have highlighted the compound's effectiveness against various cancer types. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. The following table summarizes key findings from selected studies:

StudyCancer TypeIC50 Value (nM)Mechanism of Action
MCF-7 (Breast)52Induces G2/M phase arrest and apoptosis
MDA-MB-231 (Triple-negative Breast)74Inhibits tubulin polymerization
Various Solid TumorsVariesTargets specific oncogenic pathways

Case Studies and Research Findings

  • MCF-7 Cell Line Study : In vitro experiments demonstrated that the compound induces G2/M phase cell cycle arrest in MCF-7 breast cancer cells. The study reported an IC50 value of 52 nM, indicating potent antiproliferative activity. Apoptosis was confirmed through flow cytometry and immunofluorescence staining, which showed signs of mitotic catastrophe, such as multinucleation .
  • MDA-MB-231 Cell Line Study : Another investigation focused on the triple-negative breast cancer cell line MDA-MB-231. This study found an IC50 value of 74 nM and identified the compound's ability to disrupt microtubule dynamics, further supporting its potential as a therapeutic agent against aggressive breast cancers.
  • Mechanistic Insights : Computational docking studies have been employed to understand the binding interactions of this compound with tubulin at the colchicine binding site. These studies suggest that the compound may mimic colchicine's action, leading to effective inhibition of microtubule formation .

Scientific Research Applications

Antiviral and Antitumor Activity

Recent studies have indicated that morpholino derivatives exhibit significant antiviral and antitumor properties. The compound has been investigated for its ability to inhibit viral replication and tumor growth. For instance, research into related pyrimidine derivatives has shown promising results against various cancer cell lines and viral infections, suggesting that this compound could be further explored for similar therapeutic effects .

Gene Regulation

Morpholino compounds are widely used in gene regulation studies due to their ability to bind to RNA and inhibit translation. The specific structure of 1-((2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione allows for targeted modulation of gene expression. This application is particularly valuable in developmental biology and genetic research where precise control over gene function is required .

Drug Development

The compound serves as a crucial building block in the synthesis of more complex pharmaceuticals. Its structural features facilitate the design of new drugs targeting specific biological pathways. The versatility of this morpholino derivative allows for modifications that can enhance efficacy or reduce side effects in drug formulations .

Case Study 1: Antiviral Properties

In a study published in Molecular Pharmacology, researchers synthesized several pyrimidine derivatives, including morpholino compounds similar to this compound. They demonstrated that these compounds could inhibit the replication of the influenza virus in vitro by interfering with viral RNA synthesis .

Case Study 2: Gene Silencing

A research team utilized morpholino derivatives in zebrafish models to investigate gene function during embryonic development. By applying this compound as an antisense oligonucleotide, they successfully silenced target genes and observed resultant phenotypic changes. This study highlighted the compound's potential for functional genomics applications .

Chemical Reactions Analysis

Deprotection Reactions

The compound’s trityl group is selectively removed under acidic conditions (e.g., dichloroacetic acid in dichloromethane) to expose the hydroxymethyl group for further modifications .

  • Kinetics : Complete deprotection occurs within 1–2 minutes using 3% dichloroacetic acid .
  • Stability : The morpholino ring remains intact under these conditions, with no degradation observed via HPLC .

Equation :
Trityl protected morpholinoDichloroacetic acidHydroxymethyl morpholino+Trityl cation\text{Trityl protected morpholino}\xrightarrow{\text{Dichloroacetic acid}}\text{Hydroxymethyl morpholino}+\text{Trityl cation}

Stability Under Synthetic Conditions

The compound exhibits high thermal and hydrolytic stability due to its morpholino scaffold and trityl protection:

  • Thermal Stability : Decomposition initiates at 180°C (TGA data) .
  • Hydrolytic Resistance : No hydrolysis observed in neutral aqueous solutions (pH 7.0, 25°C) over 24 hours .

Table 2: Stability Profile

ConditionObservationSource
Acidic (pH 2.0)Partial trityl cleavage
Basic (pH 10.0)Morpholino ring degradation
Oxidative (H₂O₂)No reaction (24h)

Functionalization at the Hydroxymethyl Group

Post-deprotection, the hydroxymethyl group can be derivatized for conjugation or labeling:

  • Phosphorylation : Reacts with phosphoryl chloride to yield morpholino phosphates .
  • Biotinylation : Forms biotin conjugates via EDC/NHS chemistry for diagnostic applications .

Comparative Reactivity Insights

  • vs. Ribose Analogues : The morpholino scaffold lacks a reactive 2'-hydroxyl, eliminating undesired branching during oligonucleotide synthesis .
  • vs. DNA Phosphodiester Backbones : PMOs exhibit nuclease resistance, enabling therapeutic applications .

Key Research Findings

  • Antisense Therapeutics : This compound’s derivatives show >80% exon-skipping efficiency in CD33 pre-mRNA targeting .
  • Scale-Up Synthesis : Pilot-scale production achieves 85% yield using continuous-flow reactors .

Comparison with Similar Compounds

Isoxazolidine Derivatives (Compounds 4a/4b and 12a/12b)

  • Structure : Replace the morpholine ring with a 2-methylisoxazolidine ring (e.g., 1-[(3S,5R)-3-(hydroxymethyl)-2-methylisoxazolidin-5-yl]-5-methylpyrimidine-2,4(1H,3H)-dione) .
  • Activity : Phosphonated derivatives (12a/12b) showed negligible cytotoxicity against U937 cells but poor HIV inhibition compared to AZT .
  • Key Difference : The morpholine ring in the target compound may offer superior hydrogen-bonding capacity and conformational rigidity, enhancing target engagement.

Fluorinated Nucleoside Analogues (FMAU)

  • Structure: 1-(2-Deoxy-2-fluoro-ß-D-arabinofuranosyl)-5-methyluracil (FMAU) contains a fluorinated sugar moiety instead of a morpholine ring .
  • Activity : FMAU exhibits antiviral and anticancer activity via incorporation into DNA/RNA.

Tetrahydrofuran-Based Derivatives

  • Structure : 1-((2R,4S,5R)-4-Fluoro-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (CAS 25526-93-6) .
  • Activity : Fluorine substitution enhances metabolic stability but may reduce solubility.
  • Key Difference : The morpholine ring provides a larger, oxygen-rich scaffold for multi-target interactions compared to the smaller tetrahydrofuran system.

Pharmacological and Physicochemical Comparison

Compound Structure Molecular Weight Key Features Biological Activity
Target Compound Morpholine + trityl 298.31 High stability, broad therapeutic use Anticancer, antiviral
Isoxazolidine Derivatives Isoxazolidine + phosphonate ~350–400 Low cytotoxicity Poor HIV inhibition
FMAU Fluorinated nucleoside 260.22 DNA/RNA incorporation Antiviral, anticancer
Chlorinated Derivative (TRC-C428830) Chlorinated tetrahydrofuran 276.67 Enhanced lipophilicity Undisclosed (likely cytotoxic)

Therapeutic Potential

  • The target compound’s combination of a morpholine ring and trityl group balances metabolic stability, solubility, and target affinity, making it superior to isoxazolidine and nucleoside analogues in preclinical settings. Its use in "lifesaving medications" underscores its broad applicability .

Preparation Methods

Preparation of the 5-Methylpyrimidine-2,4-dione Core

The 5-methylpyrimidine-2,4-dione (thymine) nucleus is typically synthesized by condensation reactions involving malonic derivatives and acetic acid derivatives or their equivalents. A notable method involves reacting malonic ester or malonamide derivatives with acetamidine hydrochloride in methanol in the presence of sodium methylate, followed by controlled heating and neutralization steps to yield 2-methylpyrimidine-4,6-dione derivatives with high yield and purity.

Step Reagents/Conditions Notes
Condensation Malonic ester + Acetamidine hydrochloride In methanol, with sodium methylate catalyst
Heating Reflux at 50°C for 2 hours Ensures completion of cyclization
Neutralization Concentrated HCl to pH 6 Careful to avoid corrosion and side reactions
Isolation Filtration and washing Removes salts and impurities

This method is optimized to avoid formation of fine crystalline precipitates that are difficult to filter and to minimize use of highly toxic reagents.

Synthesis and Functionalization of the Morpholine Ring

The morpholine ring bearing the hydroxymethyl substituent at the 6-position and stereochemistry (2R,6S) is prepared through stereoselective ring formation or functional group transformations on preformed morpholine derivatives. The hydroxymethyl group is introduced typically by selective hydroxymethylation reactions or by ring closure involving appropriate chiral precursors.

The morpholine nitrogen is then protected with a trityl (triphenylmethyl) group to prevent undesired side reactions during subsequent coupling steps. The trityl group is introduced by reaction with triphenylmethyl chloride under basic conditions, affording the 4-tritylmorpholin-2-yl intermediate.

Coupling of Morpholinyl Moiety to Pyrimidine Core

The final coupling involves nucleophilic substitution or condensation at the N-1 position of the 5-methylpyrimidine-2,4-dione with the morpholinyl intermediate. This step requires maintaining stereochemical integrity and avoiding deprotection of the trityl group.

Representative Preparation Method Summary

Step Description Key Reagents Conditions Outcome
1 Synthesis of 5-methylpyrimidine-2,4-dione Malonic ester, acetamidine hydrochloride, sodium methylate Methanol, reflux, neutralization High yield pyrimidine core
2 Preparation of (2R,6S)-6-(hydroxymethyl)morpholine Chiral precursors, hydroxymethylation reagents Controlled stereoselective synthesis Stereochemically pure morpholine
3 Trityl protection of morpholine nitrogen Triphenylmethyl chloride, base Mild conditions to avoid racemization 4-tritylmorpholinyl intermediate
4 Coupling to pyrimidine core Nucleophilic substitution Controlled temperature, inert atmosphere Target compound formation

Research Findings and Optimization Notes

  • The use of trityl protection is critical to stabilize the morpholine nitrogen during coupling and purification steps, preventing side reactions and improving yield.
  • Stereochemical control at the morpholine ring is essential; methods employing chiral starting materials or catalysts ensure the (2R,6S) configuration.
  • Avoidance of highly toxic reagents such as acetamidine hydrochloride and methanol in some improved methods reduces environmental and handling risks.
  • Neutralization steps should avoid highly corrosive acids to prevent equipment damage and side reactions; milder acids or buffered systems are preferred.
  • The final product is typically isolated by filtration and washing to remove inorganic salts and impurities, followed by recrystallization for purity enhancement.

Data Table: Key Physical and Chemical Properties

Property Value
Molecular Formula C29H29N3O4
Molecular Weight 483.6 g/mol
IUPAC Name 1-[(2R,6S)-6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-5-methylpyrimidine-2,4-dione
CAS Number 914361-76-5
Purity (typical) >97% (after purification)
Stereochemistry (2R,6S) confirmed by chiral synthesis

Q & A

Q. Advanced

  • Screening Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-Activity Relationship (SAR) : The 1-alkyl substituent (e.g., oxadiazolylmethyl groups) and 6-thiazole/oxadiazole moieties enhance membrane penetration and target binding .
  • Data Interpretation : Compounds with 5-phenyl-1,3,4-oxadiazole at the 6-position show MIC values of 4–8 µg/mL, outperforming analogs with methylthiazole groups .

How should discrepancies in NMR data be resolved during structural elucidation?

Q. Advanced

  • Decoupling Experiments : Differentiate overlapping signals (e.g., hydroxymethyl protons at δ 3.8–4.2 ppm) .
  • 2D NMR (COSY, HSQC) : Assigns coupling networks and carbon-proton correlations, critical for verifying the morpholine ring’s stereochemistry (2R,6S configuration) .
  • Comparative Analysis : Cross-check with synthesized analogs (e.g., 4-trityl vs. 4-methoxytrityl derivatives) to identify chemical shift anomalies .

What experimental designs are recommended for studying environmental degradation pathways?

Q. Advanced

  • Abiotic/Biotic Studies : Expose the compound to UV light, hydrolytic enzymes, or soil microbiota to track degradation products via LC-MS .
  • Ecotoxicity Assays : Use Daphnia magna or algal models to assess acute/chronic effects, linking degradation intermediates to toxicity thresholds .
  • Statistical Frameworks : Randomized block designs with split-split plots (e.g., varying pH/temperature) isolate degradation drivers .

How does the trityl group influence solubility and bioavailability?

Q. Advanced

  • Solubility : The trityl moiety reduces aqueous solubility (<0.1 mg/mL) but enhances lipid membrane permeability .
  • Protection Strategy : Trityl groups stabilize the hydroxymethyl group during synthesis but require deprotection (e.g., HCl/MeOH) for in vivo studies .
  • Bioavailability Metrics : LogP values increase by ~2.5 units compared to non-tritylated analogs, impacting ADME profiles .

What computational methods support mechanistic studies of its biological targets?

Q. Advanced

  • Docking Simulations : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR) or fungal CYP51 .
  • MD Simulations : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with active-site residues (e.g., Asp27 in DHFR) .
  • QSAR Models : Relate electronic parameters (e.g., Hammett σ) of substituents to antimicrobial potency .

How can conflicting data in biological assays be systematically addressed?

Q. Advanced

  • Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.5–64 µg/mL) to confirm MIC outliers .
  • Counter-Screening : Test against engineered resistant strains or efflux pump inhibitors to rule out false negatives .
  • Meta-Analysis : Compare results across studies (e.g., solvent/DMSO effects) to identify methodological biases .

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